molecular formula C15H20O4 B8000535 Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate

Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate

Cat. No.: B8000535
M. Wt: 264.32 g/mol
InChI Key: QWKITYGCDIYIAU-UHFFFAOYSA-N
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Description

Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a valerate group attached to a phenyl ring substituted with an iso-propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(3-iso-propoxyphenyl)-5-oxovaleric acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the iso-propoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitro groups under electrophilic aromatic substitution conditions.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include alcohols.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved often depend on the specific application or biological context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 5-phenyl-5-oxovalerate
  • Methyl 5-(3-methoxyphenyl)-5-oxovalerate
  • Methyl 5-(3-ethoxyphenyl)-5-oxovalerate

Uniqueness: Methyl 5-(3-iso-propoxyphenyl)-5-oxovalerate is unique due to the presence of the iso-propoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may also impact its physical properties, such as solubility and stability.

Properties

IUPAC Name

methyl 5-oxo-5-(3-propan-2-yloxyphenyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-11(2)19-13-7-4-6-12(10-13)14(16)8-5-9-15(17)18-3/h4,6-7,10-11H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKITYGCDIYIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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